17β-HSD2 Inhibitory Potency and Isozyme Selectivity in Human Placental Microsomal Assays
In a standardized cell-free assay using human placental microsomes and [³H]E2 as substrate, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide inhibited 17β-HSD2 with an IC₅₀ of 275 nM. Under identical assay conditions, the compound inhibited the opposing isozyme 17β-HSD1 with an IC₅₀ of 1750 nM, yielding a selectivity factor (SF = IC₅₀(17β-HSD1) / IC₅₀(17β-HSD2)) of approximately 6.4 [1]. This selectivity profile is critical because 17β-HSD1 catalyzes the reverse reaction (E1 → E2), and its inhibition would counteract the therapeutic goal of increasing local E2 levels in bone tissue.
| Evidence Dimension | 17β-HSD2 inhibition potency and selectivity over 17β-HSD1 |
|---|---|
| Target Compound Data | IC₅₀ (17β-HSD2) = 275 nM; IC₅₀ (17β-HSD1) = 1750 nM; Selectivity Factor = 6.4 |
| Comparator Or Baseline | Same compound tested against 17β-HSD1 (internal comparator); ideal selectivity benchmark: SF > 10 |
| Quantified Difference | 6.4-fold selectivity for 17β-HSD2 over 17β-HSD1 |
| Conditions | Human placental microsomal 17β-HSD2; substrate: [³H]estradiol (E2); detection: HPLC; human placental cytosolic 17β-HSD1; substrate: [³H]estrone (E1) |
Why This Matters
The numeric selectivity factor provides a direct, quantitative criterion for excluding compounds that would produce confounding 17β-HSD1 inhibition in cellular or in vivo models.
- [1] Wetzel M, Marchais-Oberwinkler S, Perspicace E, Möller G, Adamski J, Hartmann RW. J Med Chem. 2011;54(21):7547-7557. BindingDB: BDBM50357469 (CHEMBL1917881). View Source
